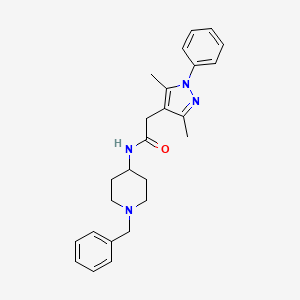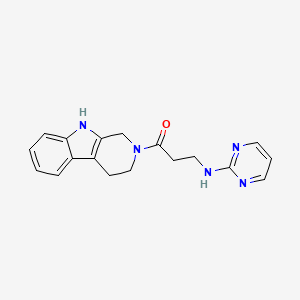![molecular formula C23H23ClFN3O2 B11133592 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B11133592.png)
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a complex organic compound that features both piperidine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenyl group, often using chlorobenzene and a suitable catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of the Two Rings: The final step involves coupling the piperidine and pyrazole rings through an ethanone linker, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the ethanone linker can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkoxides, amines, or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups replacing the halogens.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Pharmacology: Research focuses on its potential effects on the central nervous system, given the presence of piperidine and pyrazole rings, which are common in many pharmacologically active compounds.
Chemical Biology: Used as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets in the body:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Contains a similar piperidine ring and is used as an antipsychotic.
Fluorophenyl Pyrazoles: Compounds with similar pyrazole rings that have applications in medicinal chemistry.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is unique due to the combination of both piperidine and pyrazole rings, along with the specific substitution pattern of chlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23ClFN3O2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C23H23ClFN3O2/c1-15-20(22(27-26-15)16-2-8-19(25)9-3-16)14-21(29)28-12-10-23(30,11-13-28)17-4-6-18(24)7-5-17/h2-9,30H,10-14H2,1H3,(H,26,27) |
InChI Key |
AVUJEVMTSHDILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[5-(2-bromophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11133512.png)

![7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11133526.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11133533.png)

![3-(3-acetyl-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-propanone](/img/structure/B11133541.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11133546.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11133548.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B11133551.png)
![N-{3-oxo-3-[(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B11133567.png)

![1-(3-Bromophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11133577.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11133585.png)
![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11133598.png)
